molecular formula C8H9N5O B7794997 N-(9H-purin-6-yl)propanamide

N-(9H-purin-6-yl)propanamide

Cat. No.: B7794997
M. Wt: 191.19 g/mol
InChI Key: XNMMXEJBSBKSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-purin-6-yl)propanamide is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Adenosine Receptor Agonists : A series of compounds including 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-beta-D-ribofuranuronamide derivatives were synthesized and evaluated for affinity at various adenosine receptors. Some derivatives showed different degrees of affinity and selectivity for the A3 adenosine receptor subtype, indicating potential applications in therapeutic areas related to these receptors (Baraldi et al., 1998).

  • Tautomerism and Alkylation Studies : Studies on N-Methoxy-9-methyl-9H-purin-6-amines have demonstrated significant variations in amino/imino tautomer ratios, indicating a potential for chemical variability and applications in creating diverse molecular entities (Roggen & Gundersen, 2008).

  • Antibacterial Activities : Novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related derivatives were synthesized and shown to have excellent inhibitory effects against certain bacterial strains, indicating potential for antibacterial drug development (Wu et al., 2016).

  • Cytotoxic and Antitumoral Activities : N-(9H-purin-6-yl) benzamide derivatives and related water-soluble prodrugs were developed and evaluated on cancer cell models. They showed activities ranging from 3-39 µM for the best compounds with induction of apoptosis and decrease in cell proliferation, indicating their potential in cancer treatment (Cros-Perrial et al., 2021).

Properties

IUPAC Name

N-(7H-purin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-5(14)13-8-6-7(10-3-9-6)11-4-12-8/h3-4H,2H2,1H3,(H2,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMXEJBSBKSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37385-05-0
Record name NSC50166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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